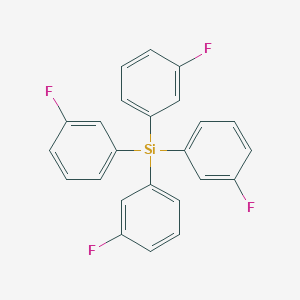

Tetrakis(3-fluorophenyl)silane

Description

Tetrakis(3-fluorophenyl)silane is a tetrahedral organosilicon compound featuring four 3-fluorophenyl groups bonded to a central silicon atom. Fluorine substituents, particularly in the meta position, impart unique electronic and steric characteristics due to their electronegativity and spatial arrangement. Such compounds are pivotal in materials science, catalysis, and supramolecular chemistry due to their tunable electronic environments and thermal stability.

Properties

CAS No. |

3869-53-2 |

|---|---|

Molecular Formula |

C24H16F4Si |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

tetrakis(3-fluorophenyl)silane |

InChI |

InChI=1S/C24H16F4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H |

InChI Key |

VYHIWIVETIMKGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(3-fluorophenyl)silane can be synthesized through the reaction of silicon tetrachloride with 3-fluorophenylmagnesium bromide (Grignard reagent) in anhydrous ether. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_4\text{F-MgBr} \rightarrow \text{Si(C}_6\text{H}_4\text{F})_4 + 4 \text{MgBrCl} ]

Industrial Production Methods:

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the fluorophenyl groups are replaced by other functional groups.

Reduction Reactions: The compound can be reduced using hydride donors such as lithium aluminum hydride.

Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Reagents like halides or nucleophiles in the presence of catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Substitution: Various substituted silanes depending on the nucleophile used.

Reduction: Silanes with reduced phenyl groups.

Oxidation: Silanes with oxidized phenyl groups.

Scientific Research Applications

Tetrakis(3-fluorophenyl)silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

Medicine: Investigated for its role in drug delivery systems due to its stability and functionalizability.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tetrakis(3-fluorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, facilitated by the electron-withdrawing nature of the fluorine atoms .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Tetrakis(4-fluorophenyl)silane Derivatives :

Ethynyl-substituted variants like tetrakis((4-fluorophenyl)ethynyl)silane (TFPES) exhibit enhanced conjugation and thermal stability (Tm > 300°C), making them suitable for high-performance ferroelectric materials . The para-fluorine substituents minimize steric hindrance, favoring planar molecular packing. - Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane :

This compound’s 3,5-bis(trifluoromethyl)phenyl groups create a highly electron-deficient silicon center. Its Si–C bond lengths range from 1.873–1.879 Å, with strong inductive effects from CF₃ groups enhancing lipophilicity and stability, ideal for ionic complex counterions . - Tetrakis(pentafluorophenyl)silane :

Fully fluorinated aryl groups amplify electron-withdrawing effects, enabling applications in dehydrating reagents and catalytic systems .

Steric Effects

- 3-Fluorophenyl vs.

Data Tables

Table 1: Structural and Electronic Properties of Selected Tetraaryl Silanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.